N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S2/c1-14-21(32-22(26-14)16-5-3-2-4-6-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-7-9-17(24)10-8-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOIUDWHLRYBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiazole and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities , including anticancer, anti-inflammatory, and antimicrobial properties. The specific structural features of this compound suggest diverse mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 483.0 g/mol. Its structure features multiple functional groups that facilitate various biological interactions, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.0 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of thiazole and pyrimidine have shown promising results in inhibiting the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.
- Mechanism of Action : The anticancer effects may be attributed to the modulation of apoptotic pathways, particularly through the regulation of proteins such as Bax and Bcl-2, which are crucial in controlling cell death.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research suggests that compounds within this structural class exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Comparative Studies : In vitro studies have shown that certain derivatives outperform traditional antibiotics like ampicillin, indicating their potential as new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties, which are common among thiazole and pyrimidine derivatives. These effects may involve the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions to achieve high yields and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly employed for characterization.
Future Research Directions
Ongoing research is focused on optimizing the synthesis processes and exploring the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for advancing its development as a medicinal agent.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrimidine structures exhibit notable antimicrobial properties. For instance, derivatives similar to N-(4-chlorobenzyl)-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been evaluated for their effectiveness against various bacterial strains and fungi.
- Mechanism of Action : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in metabolic pathways.
- Case Studies :
- A study demonstrated that thiazole-containing compounds showed activity against Mycobacterium tuberculosis, with IC50 values indicating significant efficacy against resistant strains .
- Another investigation highlighted the antimicrobial potential of similar thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .
Anticancer Properties
The anticancer potential of this compound has garnered attention in recent research.
- In Vitro Studies : The compound has been tested against various cancer cell lines, including breast cancer (MCF7). Results indicated that certain derivatives exhibited potent cytotoxic effects, leading to cell death through apoptosis .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes related to cell proliferation and survival pathways. Molecular docking studies suggest that the compound binds effectively to target proteins, disrupting their function and leading to reduced tumor growth .
-
Case Studies :
- A specific study evaluated the cytotoxicity of thiazole derivatives on human cancer cells, revealing promising results for compounds structurally similar to our target compound .
- Another research effort reported that modifications in the molecular structure enhanced selectivity against cancer cells while maintaining a favorable safety profile in normal cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s 4-chlorobenzyl group distinguishes it from phenylthiazol-2-yl (Compound 18) or fluorobenzoyl (Compound 11) analogues, which may alter solubility and target affinity.
- Core Hybridization: Unlike tetrahydropyrimidine carboxamides (7a,b), the target retains a fully aromatic pyrimidinone system, likely enhancing rigidity and binding specificity .
Contrasts :
- Fluorinated analogues (e.g., Compound 11) necessitate multi-step acylation/amination, complicating scalability compared to the target compound’s one-pot alkylation .
Substituent Effects on Physicochemical Properties
- Chlorobenzyl vs.
- Morpholine vs. Pyrimidinone: Compounds 6a,b (precursors to 7a,b) incorporate morpholine-thioxoacetamide, which may reduce metabolic clearance but introduce steric hindrance .
- Thiazole Substituents : The 4-methyl-2-phenylthiazol-5-yl group in the target compound offers greater steric bulk than Compound 18’s phenylthiazol-2-yl, possibly affecting binding pocket accommodation .
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of 4-methyl-2-phenylthiazole-5-carbaldehyde with thiourea to form the pyrimidinone core.
- Step 2 : Thioether linkage formation using 2-mercaptoacetic acid derivatives.
- Step 3 : Final amidation with 4-chlorobenzylamine. Intermediate validation employs HPLC-MS (≥95% purity thresholds) and ¹H/¹³C NMR to confirm structural fidelity at each stage .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Fluorometric analysis : Measures fluorescence intensity (λex/λem = 280/340 nm) to assess electronic properties and potential π-π interactions .
- FT-IR : Validates key functional groups (e.g., C=O at 1680–1700 cm⁻¹, S-H at 2550 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., Acta Cryst. Section E reports for analogous structures) .
Q. What in vitro assays are used to evaluate its biological activity?
- Enzyme inhibition assays : Target kinases or proteases (IC50 determination via fluorescence polarization).
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves (0.1–100 μM) .
Advanced Research Questions
Q. How can experimental design (DoE) optimize synthesis yield and purity?
- Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs).
- Response surface methodology (RSM) : Identifies optimal conditions (e.g., 80°C, 1.2 mol% catalyst, 24 hrs) to maximize yield (≥85%) while minimizing byproducts .
- Flow chemistry : Enhances reproducibility by controlling residence time and mixing efficiency .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Compare buffer pH, serum concentration, and incubation time (e.g., pH 7.4 vs. 6.5 alters ionization state).
- Structural analogs : Test derivatives (e.g., fluorobenzyl or methoxy-substituted variants) to isolate substituent effects .
- Meta-analysis : Use PubChem BioActivity data to cross-validate IC50 trends .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular docking : Prioritize targets (e.g., EGFR, VEGFR) by docking into ATP-binding pockets (Glide SP/XP scoring).
- QSAR models : Correlate logP, polar surface area, and H-bond donors/acceptors with cellular permeability .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Q. How to assess stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–10 buffers, UV light, and oxidants (H2O2).
- HPLC stability-indicating methods : Monitor degradation products (e.g., hydrolyzed amide or oxidized thioether) .
- Lyophilization : Improves long-term storage stability (≥24 months at -20°C) .
Q. What advanced purification techniques address low yields in final amidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
